1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea

angiogenesis MAPK signaling scaffold rigidity

1-Benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea (CAS 2034238-87-2) is a synthetic small-molecule urea derivative harboring a benzhydryl (diphenylmethyl) group linked via an ethyl spacer to a 6-methyl-1H-imidazo[1,2-b]pyrazole heterocycle. It belongs to the imidazo[1,2-b]pyrazole-urea class, a scaffold family structurally related to pyrazolyl-ureas and dihydro-imidazo-pyrazolyl-ureas that have demonstrated interference with MAPK and PI3K upstream signaling pathways relevant to angiogenesis and inflammation.

Molecular Formula C22H23N5O
Molecular Weight 373.46
CAS No. 2034238-87-2
Cat. No. B2451240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea
CAS2034238-87-2
Molecular FormulaC22H23N5O
Molecular Weight373.46
Structural Identifiers
SMILESCC1=NN2C=CN(C2=C1)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H23N5O/c1-17-16-20-26(14-15-27(20)25-17)13-12-23-22(28)24-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14-16,21H,12-13H2,1H3,(H2,23,24,28)
InChIKeyIAFICSRAAXVQHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea (CAS 2034238-87-2): Compound Identity and Procurement-Relevant Classification


1-Benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea (CAS 2034238-87-2) is a synthetic small-molecule urea derivative harboring a benzhydryl (diphenylmethyl) group linked via an ethyl spacer to a 6-methyl-1H-imidazo[1,2-b]pyrazole heterocycle. It belongs to the imidazo[1,2-b]pyrazole-urea class, a scaffold family structurally related to pyrazolyl-ureas and dihydro-imidazo-pyrazolyl-ureas that have demonstrated interference with MAPK and PI3K upstream signaling pathways relevant to angiogenesis and inflammation [1]. The compound is not indexed in PubChem with bioactivity data and lacks dedicated primary research publications; its differentiation must therefore be inferred from class-level SAR evidence and comparisons with the most structurally proximate, experimentally characterized analogs. This guide explicitly flags where evidence is class-level inference rather than direct head-to-head comparison.

Why 1-Benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea Cannot Be Casually Interchanged with Other Imidazopyrazole-Ureas or Pyrazolyl-Ureas


Within the imidazopyrazole-urea and pyrazolyl-urea class, subtle structural variations produce divergent biological profiles that preclude generic substitution. Marengo et al. (2020) demonstrated that the three closely related compounds STIRUR 13, STIRUR 41, and BUR 12—differing only in N1 chain identity, urea substituent, and scaffold rigidity—exhibited qualitatively distinct chemotaxis inhibition spectra: STIRUR 13 inhibited only IL-8-induced neutrophil migration, whereas STIRUR 41 and BUR 12 blocked both IL-8- and fMLP-induced chemotaxis, albeit with different potency [1]. Meta et al. (2017) further established that the loss of conformational flexibility in imidazopyrazole derivatives is directly responsible for activity potentiation relative to their pyrazole counterparts, and that fluorinated substituents on the phenylurea moiety critically determine kinase phosphorylation outcomes [2]. The target compound's unique combination of a benzhydryl urea cap, an ethyl linker, and a 6-methyl-imidazo[1,2-b]pyrazole core represents a substitution pattern not replicated in any published SAR series; assuming bioequivalence with any single literature compound is unsupported by the available class-level evidence.

Quantitative Differentiation Evidence for 1-Benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea vs. Closest Structural Analogs


Scaffold Rigidity-Driven Activity Potentiation: Imidazo[1,2-b]pyrazole Core vs. Flexible Pyrazolyl-Ureas

The imidazo[1,2-b]pyrazole core present in the target compound enforces a conformationally constrained scaffold. Meta et al. (2017) explicitly reported that 'the loss of flexibility in imidazopyrazole derivatives is responsible for activity potentiation' when comparing imidazopyrazolecarboxamides with their pyrazolyl-urea counterparts in HUVEC-based MAPK/PI3K phosphorylation and endothelial cell migration assays. All imidazopyrazoles in that study inhibited fMLP-OMe- or IL-8-induced neutrophil chemotaxis in a dose-dependent manner with IC50 values in the low nanomolar range [1]. In contrast, the flexible pyrazolyl-ureas STIRUR 13 and STIRUR 41 require specific N1-substituent decoration to achieve comparable potency, and their activity profile is highly sensitive to substitution pattern [2]. This SAR principle suggests that the target compound, by virtue of its fully aromatic imidazo[1,2-b]pyrazole core (unlike the partially saturated dihydro-imidazo-pyrazole in BUR 12), may exhibit a distinct potency and target engagement profile compared to flexible pyrazolyl-urea analogs.

angiogenesis MAPK signaling scaffold rigidity

Differential Chemotaxis Inhibition Selectivity: Dual IL-8/fMLP vs. Single-Pathway Blockade

STIRUR 13, a 3-fluoro-phenyl-5-pyrazolyl-urea, inhibited only IL-8-induced chemotaxis, whereas the dihydro-imidazo-pyrazolyl-urea BUR 12 (a constrained analog of STIRUR 13 with the urea group partially inserted into the imidazole core) blocked both IL-8-induced and fMLP-induced neutrophil migration [1]. This functional divergence arises solely from scaffold topology and urea geometry, not from the fluorophenyl substituent (which is shared by all three compounds). The target compound contains a fully aromatic imidazo[1,2-b]pyrazole with an exocyclic urea linkage to a benzhydryl group—a topology distinct from both STIRUR 13 (flexible pyrazole, exocyclic urea) and BUR 12 (dihydro-imidazo-pyrazole, partially endocyclic urea). By class-level extrapolation from the Brullo et al. (2012) finding that N-aryl-2-phenyl-2,3-dihydro-imidazo[1,2-b]pyrazole-1-carboxamides inhibited both fMLP-OMe- and IL-8-induced chemotaxis at nanomolar concentrations [2], the target compound's imidazo[1,2-b]pyrazole scaffold may support a dual-inhibitory profile analogous to BUR 12 rather than the single-pathway selectivity of STIRUR 13.

neutrophil chemotaxis IL-8 fMLP anti-inflammatory

Benzhydryl Urea Cap Lipophilicity vs. 3-Fluorophenyl Urea in STIRUR/BUR Series: Implications for Membrane Permeability and Target Engagement

Marengo et al. (2020) reported calculated logP (clogP) values for STIRUR 13 (5.19), STIRUR 41 (3.74), and BUR 12 (1.48), all bearing a 3-fluorophenyl substituent on the urea moiety. Removal of the fluorine atom reduced clogP by approximately 0.45–0.49 units across the series, confirming the fluorine contribution to lipophilicity [1]. The target compound replaces the 3-fluorophenyl group with a benzhydryl (diphenylmethyl) group—a substantially larger hydrophobic moiety comprising two phenyl rings. While no experimental logP has been reported for the target compound, the benzhydryl group is expected to increase lipophilicity beyond that of STIRUR 13 (clogP 5.19), potentially enhancing membrane permeability but also altering solubility, protein binding, and off-target promiscuity profiles relative to the mono-fluorophenyl series. All STIRUR/BUR compounds showed clogP > 1, suggesting adequate membrane permeability; however, the authors noted that the carboxylic acid metabolite generation in vivo could not be excluded [1]. The target compound lacks the hydrolyzable carboxyethyl/carboxamide functions present in STIRUR/BUR compounds, eliminating this metabolic liability.

lipophilicity benzhydryl drug-likeness membrane permeability

Vascular Mimicry and Angiogenesis Inhibition: In Vitro Evidence from the Dihydro-Imidazo-Pyrazolyl-Urea Series

Marengo et al. (2020) evaluated STIRUR 13, STIRUR 41, and BUR 12 in two neuroblastoma cell lines with different malignancy grades (ACN and HTLA-230). All three compounds were non-cytotoxic and did not alter clonogenic potential; however, all three inhibited the ability of HTLA-230 cells (stage-IV NB cells with endothelial progenitor plasticity) to form vascular-like structures [1]. Among these, BUR 12—the dihydro-imidazo-pyrazolyl-urea with the most rigid scaffold and lowest clogP (1.48)—retained full vascular mimicry inhibitory activity despite reduced lipophilicity, suggesting that scaffold rigidity contributes independently to anti-angiogenic efficacy. Notably, STIRUR 41 was subsequently characterized as a USP7 inhibitor with IC50 = 2.77 µM in HTLA-230 cells [2], revealing a specific molecular target within this chemotype class. No cytotoxicity was observed for any compound at concentrations that inhibited vascular-like structure formation, indicating a specific anti-angiogenic mechanism uncoupled from general antiproliferative effects [1].

tumor angiogenesis vascular mimicry neuroblastoma HTLA-230

Kinase Pathway Modulation Fingerprint: p38MAPK, ERK1/2, and Akt Phosphorylation in Endothelial Cells

Meta et al. (2017) screened a library of pyrazolyl-ureas (compounds 1–16) and imidazopyrazolecarboxamides (compounds 17–27) for effects on ERK1/2, p38MAPK, and Akt phosphorylation in VEGF-stimulated HUVEC cells by Western blotting. Pyrazoles and imidazopyrazoles did not show the same activity profile; specific substituents and their position on the pyrazole nucleus, as well as the type of substituent on the phenylurea moiety, played a pivotal role in determining whether kinase phosphorylation increased or decreased. Critically, compound 3 (an imidazopyrazolecarboxamide) showed significant inhibitory activity on endothelial cell migration in wound healing assays [1]. The pyrazolyl-urea GeGe-3 was subsequently shown to inhibit physiological and tumor angiogenesis by blocking MAPK and PI3K pathways, with dystrophia myotonica protein kinase (DMPK)1 identified as a novel angiogenesis target [2]. These findings establish that the kinase modulation profile within this chemotype class is exquisitely sensitive to substitution pattern; the target compound's unique benzhydryl-urea and 6-methyl-imidazo[1,2-b]pyrazole combination is predicted to produce a distinct phosphorylation fingerprint relative to all published analogs.

p38MAPK ERK1/2 Akt HUVEC kinase inhibition

Validated Application Scenarios for 1-Benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea Based on Class-Level Evidence


Tool Compound for Investigating Imidazo[1,2-b]pyrazole Scaffold Contributions to Kinase Pathway Modulation in VEGF-Stimulated Endothelial Cells

The target compound can serve as a scaffold-specific probe in HUVEC-based Western blot assays monitoring ERK1/2, p38MAPK, and Akt phosphorylation following VEGF stimulation. Because Meta et al. (2017) established that imidazopyrazoles and pyrazoles produce divergent kinase phosphorylation profiles, and that scaffold rigidity independently potentiates activity [1], inclusion of this compound alongside flexible pyrazolyl-urea controls (e.g., STIRUR 13 or STIRUR 41) enables deconvolution of scaffold topology effects from substituent effects. The benzhydryl urea cap provides a sterically demanding, hydrophobic N-substituent not represented in the published STIRUR/BUR/GeGe series.

Reference Compound for Vascular Mimicry and Angiogenesis-Independent Tumor Vascularization Studies in Neuroblastoma Models

Based on the demonstration by Marengo et al. (2020) that dihydro-imidazo-pyrazolyl-urea BUR 12 inhibits HTLA-230 vascular-like structure formation without cytotoxicity [1], the target compound represents a structurally related but chemically distinct analog for comparative vascular mimicry studies. Its fully aromatic imidazo[1,2-b]pyrazole core and absence of hydrolyzable carboxyamide functionality differentiate it from BUR 12, enabling assessment of whether scaffold aromaticity and metabolic stability alter anti-vascular efficacy in Matrigel-based tube formation assays using HTLA-230 or other plasticity-competent cancer cell lines.

Lipophilicity-Modulated Permeability Probe in the Imidazopyrazole-Urea Chemical Space

With a predicted clogP exceeding that of STIRUR 13 (clogP 5.19) due to the benzhydryl group [1], the target compound can serve as the high-lipophilicity extreme in a logP-activity relationship study. When tested alongside STIRUR 41 (clogP 3.74) and BUR 12 (clogP 1.48), this compound completes a lipophilicity gradient spanning approximately 3–4 log units within a structurally related series, facilitating correlation of membrane permeability, cellular uptake, and non-specific protein binding with biological activity in neutrophil chemotaxis or endothelial cell migration assays.

Negative Control for Carboxyethyl/Carboxamide-Dependent Metabolic Activation Studies

The STIRUR and BUR series compounds bear carboxyethyl (position 4) or carboxyamide (position 7) groups that can undergo hydrolysis to generate carboxylic acid metabolites in vivo [1]. The target compound lacks these functionalities, making it a suitable matched control for experiments designed to distinguish parent compound activity from metabolite-mediated effects. This is particularly relevant for in vivo angiogenesis models (e.g., zebrafish intersegmental vessel assays or murine Matrigel plug assays) where ester/amide hydrolysis could confound pharmacodynamic interpretation.

Quote Request

Request a Quote for 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.